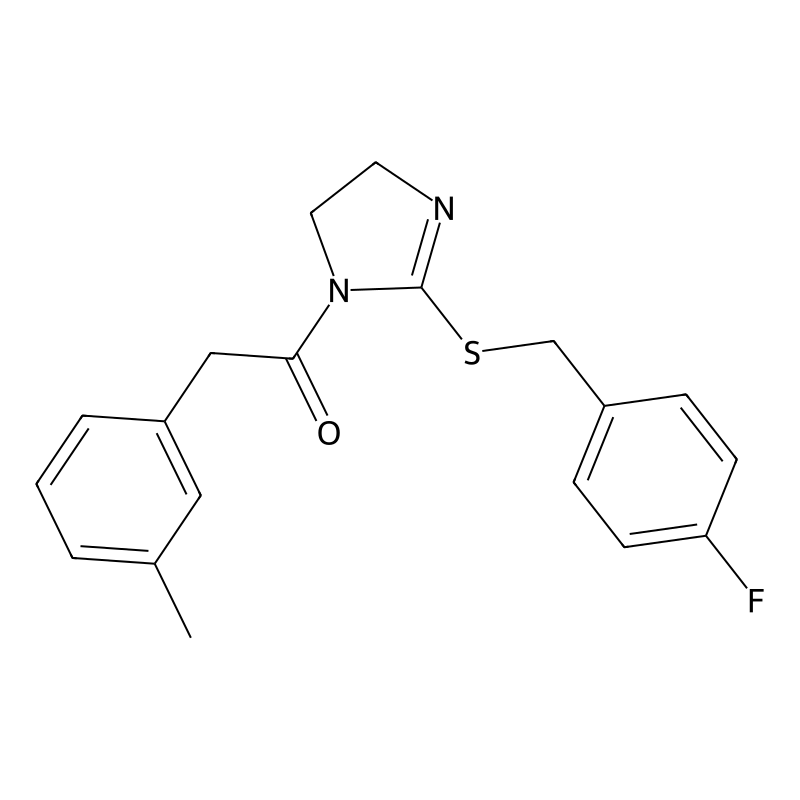

1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-(m-tolyl)ethanone, commonly referred to as FUBIMINA, is a synthetic compound belonging to the class of thioimidazoles. Its molecular formula is C19H19FN2OS, and it has a molecular weight of 342.43 g/mol. The compound is characterized by its complex structure, which includes an imidazole ring and a thioether linkage, contributing to its unique chemical properties. FUBIMINA was first synthesized by Japanese researchers in 2013 and has since been studied for its potential pharmacological applications.

- Nucleophilic substitutions: The sulfur atom in the thioether group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Oxidation reactions: The thioether can be oxidized to sulfoxides or sulfones under appropriate conditions.

- Condensation reactions: The imidazole ring can participate in condensation reactions with aldehydes or ketones, potentially forming more complex structures.

These reactions highlight the versatility of FUBIMINA in synthetic organic chemistry.

FUBIMINA exhibits significant biological activity, particularly in antimicrobial and anticancer research. Studies have indicated that compounds within the thioimidazole class can inhibit cell growth and exhibit cytotoxic effects against various cancer cell lines. Additionally, FUBIMINA has shown promise in modulating tubulin polymerization, which is crucial for cancer cell division . Its biological profile suggests potential applications in developing new therapeutic agents.

The synthesis of FUBIMINA typically involves a multi-step process:

- Formation of the thioether: The reaction of 4-fluorobenzyl mercaptan with suitable electrophiles forms the thioether linkage.

- Imidazole ring construction: This can be achieved through cyclization reactions involving appropriate precursors.

- Final modifications: The introduction of the m-tolyl group and subsequent functionalization lead to the final product.

Methods such as microwave-assisted synthesis have been explored to enhance efficiency and reduce environmental impact during the synthesis process .

FUBIMINA has several applications in scientific research:

- Antimicrobial agents: Due to its biological activity, it is being studied for potential use as an antimicrobial compound.

- Cancer therapeutics: Its ability to inhibit cell growth positions it as a candidate for developing new anticancer drugs.

- Chemical synthesis: FUBIMINA's structure allows it to serve as a building block in organic synthesis, particularly in creating more complex molecules.

Research on FUBIMINA's interactions with biological targets is ongoing. Preliminary studies suggest that it may interact with tubulin, influencing microtubule dynamics and thereby affecting cancer cell proliferation. Further investigation into its binding affinity and mechanism of action will be crucial for understanding its therapeutic potential .

FUBIMINA shares structural similarities with several other compounds within the thioimidazole class and imidazole derivatives. Some notable similar compounds include:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluorobenzylthioimidazole | Contains fluorobenzyl and imidazole | Simpler structure, less biological activity |

| Benzimidazole derivatives | Imidazole ring fused with benzene | Broader range of biological activities |

| Thiazole derivatives | Contains sulfur and nitrogen in a five-membered ring | Different electronic properties affecting reactivity |

FUBIMINA's unique combination of a thioether linkage and an imidazole ring distinguishes it from these compounds, potentially enhancing its biological efficacy and synthetic utility .